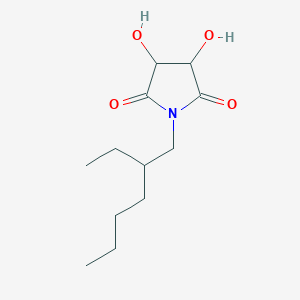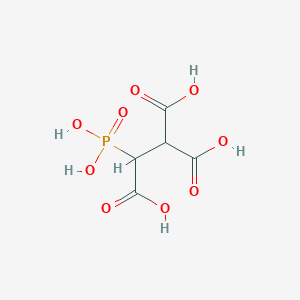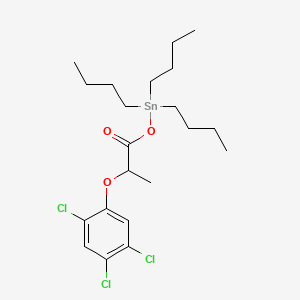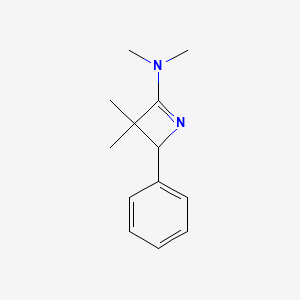
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is an organosulfur compound that combines the structural elements of benzenesulfonic acid and nitrobenzene with a trichloroethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester typically involves the nitration and sulfonation of benzene. The nitration process introduces a nitro group into the benzene ring, while sulfonation adds a sulfonic acid group. The esterification of the sulfonic acid with 2,2,2-trichloroethanol results in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of concentrated sulfuric acid and fuming sulfuric acid (oleum) is common in the sulfonation process. The nitration step involves the use of nitric acid and sulfuric acid to generate the nitronium ion, which then reacts with benzene .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups can direct further substitution reactions on the benzene ring.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Reduction: The reduction of the nitro group yields p-aminobenzenesulfonic acid, 2,2,2-trichloroethyl ester.
Hydrolysis: Hydrolysis of the ester bond produces benzenesulfonic acid and 2,2,2-trichloroethanol.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- p-Nitrobenzenesulfonic acid
- 2,2,2-Trichloroethyl benzenesulfonate
Uniqueness
Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and applications .
Propiedades
| 73688-65-0 | |
Fórmula molecular |
C8H6Cl3NO5S |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
Clave InChI |
VBIFICDETLNMCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







